molecular formula C16H13ClINO2 B3741510 N-(2-chloro-4-iodophenyl)-3-(4-methoxyphenyl)acrylamide

N-(2-chloro-4-iodophenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B3741510
M. Wt: 413.63 g/mol
InChI Key: LGBJJXCYDJEKGI-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)-3-(4-methoxyphenyl)acrylamide (CIAPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CIAPA is a synthetic compound that is produced using a specific synthesis method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has also been shown to modulate certain signaling pathways that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-iodophenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced and purified. It has also been extensively studied for its potential applications in various fields. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(2-chloro-4-iodophenyl)-3-(4-methoxyphenyl)acrylamide. One area of research is to further understand the mechanism of action and identify specific targets for its use in various applications. Another area of research is to study its potential use in the treatment of neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-chloro-4-iodophenyl)-3-(4-methoxyphenyl)acrylamide for various applications.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-N-(2-chloro-4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClINO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-15-8-5-12(18)10-14(15)17/h2-10H,1H3,(H,19,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBJJXCYDJEKGI-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-chloro-4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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